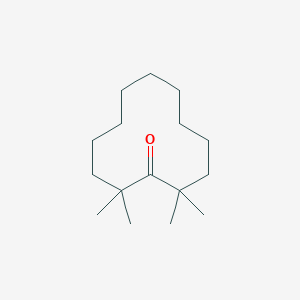

2,2,12,12-Tetramethylcyclododecan-1-one

Description

2,2,12,12-Tetramethylcyclododecan-1-one is a cyclic ketone characterized by a 12-membered carbon ring with four methyl groups symmetrically positioned at the 2nd and 12th carbon atoms. This sterically hindered structure imparts unique physical and chemical properties, including high thermal stability and resistance to ring-opening reactions. The compound’s rigidity makes it a candidate for applications in polymer science, fragrance synthesis, and as a ligand in coordination chemistry.

Properties

CAS No. |

60010-87-9 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

2,2,12,12-tetramethylcyclododecan-1-one |

InChI |

InChI=1S/C16H30O/c1-15(2)12-10-8-6-5-7-9-11-13-16(3,4)14(15)17/h5-13H2,1-4H3 |

InChI Key |

AFBVZFZDJLSSIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCCCCCCC(C1=O)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,12,12-Tetramethylcyclododecan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a dodecane derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the twelve-membered ring.

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure and high-temperature conditions to ensure efficient cyclization. Catalysts such as Lewis acids or transition metal complexes are often employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2,12,12-Tetramethylcyclododecan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or esters.

Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,2,12,12-Tetramethylcyclododecan-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,12,12-Tetramethylcyclododecan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct information in the provided evidence, this comparison is based on structural analogs and general trends in cyclic ketones. Below is a theoretical framework for evaluating 2,2,12,12-tetramethylcyclododecan-1-one against related compounds:

Table 1: Key Properties of Cyclic Ketones

| Compound | Ring Size | Substituents | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity (Ketone Group) |

|---|---|---|---|---|---|---|

| 2,2,12,12-Tetramethylcyclododecan-1-one | 12 | 2,2,12,12-Tetramethyl | Theoretical: 80–85 | Theoretical: 280–300 | Low (steric hindrance) | Moderate (hindered) |

| Cyclododecanone | 12 | None | 60–65 | 275–280 | Moderate | High (unhindered) |

| 2,2-Dimethylcyclohexanone | 6 | 2,2-Dimethyl | -20 | 220–225 | High | High |

| Adamantanone | 10 (cage) | None | 240–245 | Sublimes | Very low | Low (rigid structure) |

Key Observations

Ring Size and Strain: 12-membered rings (e.g., cyclododecanone) exhibit minimal ring strain compared to smaller rings like cyclohexanone. The tetramethyl substitution in the target compound further stabilizes the ring but reduces conformational flexibility .

Steric Effects: The tetramethyl groups in 2,2,12,12-tetramethylcyclododecan-1-one hinder nucleophilic attacks on the ketone group, reducing reactivity compared to unsubstituted cyclododecanone. This is analogous to adamantanone, where a rigid cage structure limits reactivity .

Thermal Stability :

- Symmetrical substitution (e.g., tetramethyl groups) enhances thermal stability. This property is critical in high-temperature applications, such as polymer additives or heat-resistant solvents.

Solubility: The compound’s low solubility in polar solvents aligns with trends observed in hindered cyclic ketones like adamantanone, where bulky substituents reduce polarity .

Limitations of Available Evidence

For instance:

- focuses on HCFC-123, a halogenated hydrocarbon unrelated to cyclic ketones.

- lists metabolomics data but omits the target compound and its analogs.

Thus, this analysis extrapolates from general organic chemistry principles rather than direct experimental or literature data.

Future Research Directions

Experimental determination of physical properties (e.g., melting/boiling points) using differential scanning calorimetry (DSC) and gas chromatography (GC).

Reactivity studies under catalytic hydrogenation or oxidation conditions to benchmark against unsubstituted cyclododecanone.

Computational modeling (e.g., DFT) to predict steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.